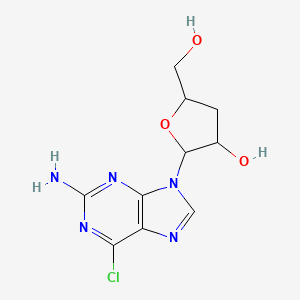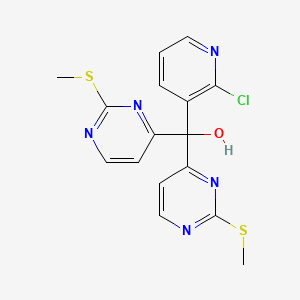
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol is a complex organic compound that features a pyridine ring substituted with a chlorine atom and two pyrimidine rings substituted with methylthio groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol typically involves multi-step organic reactions. One common method involves the reaction of 2-chloropyridine with 2-(methylthio)pyrimidine derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
化学反应分析
Types of Reactions
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methylthio groups can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyridine derivatives .
科学研究应用
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol has several scientific research applications:
作用机制
The mechanism of action of (2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine: A simpler compound with similar functional groups but lacking the pyridine ring.
4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde: Another related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
(2-Chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
分子式 |
C16H14ClN5OS2 |
|---|---|
分子量 |
391.9 g/mol |
IUPAC 名称 |
(2-chloropyridin-3-yl)-bis(2-methylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C16H14ClN5OS2/c1-24-14-19-8-5-11(21-14)16(23,10-4-3-7-18-13(10)17)12-6-9-20-15(22-12)25-2/h3-9,23H,1-2H3 |
InChI 键 |
ITZFTAREVCORKD-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=CC(=N1)C(C2=C(N=CC=C2)Cl)(C3=NC(=NC=C3)SC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12096460.png)
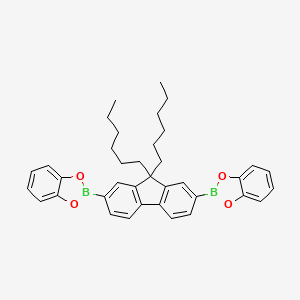
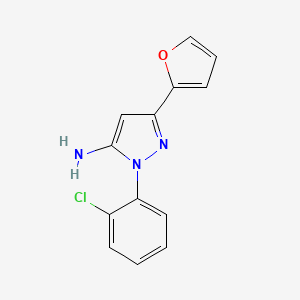

![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)


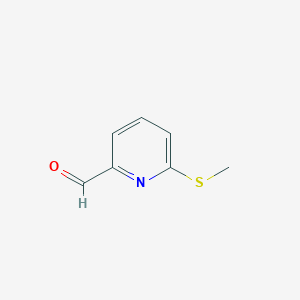


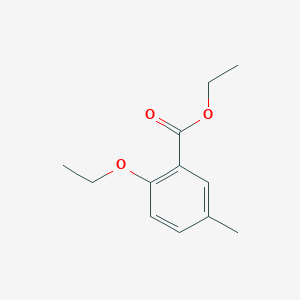

![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)
